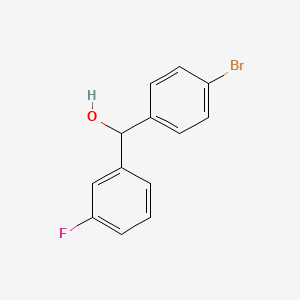

(4-Bromophenyl)(3-fluorophenyl)methanol

Beschreibung

(4-Bromophenyl)(3-fluorophenyl)methanol (CAS: 944645-38-9) is a diarylmethanol derivative featuring a bromine atom at the para position of one phenyl ring and a fluorine atom at the meta position of the other. Its synthesis typically involves nucleophilic substitution or esterification reactions, as observed in analogous diarylmethanol syntheses . The bromine and fluorine substituents influence electronic properties, steric bulk, and binding interactions, making it a subject of interest in structure-activity relationship (SAR) studies.

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEJGILJRSUTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678849 | |

| Record name | (4-Bromophenyl)(3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944645-38-9 | |

| Record name | (4-Bromophenyl)(3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(4-Bromophenyl)(3-fluorophenyl)methanol, with the chemical formula C13H10BrFO and CAS number 944645-38-9, is an organic compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Weight : 285.12 g/mol

- Melting Point : Data not widely available; further experimental determination required.

- Solubility : Soluble in organic solvents; insoluble in water.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit antibacterial and antifungal properties. For instance, derivatives of bromophenyl compounds have shown effectiveness against various pathogens including Staphylococcus aureus and Pseudomonas aeruginosa . The specific activity of this compound against these organisms remains to be fully elucidated but is hypothesized to be promising based on structural analogs.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7) . The mechanism often involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .

The biological activity of this compound may involve:

- Inhibition of Enzyme Activities : Potential interactions with enzymes involved in cancer cell proliferation.

- Disruption of Microtubule Dynamics : Similar compounds have been found to bind at the colchicine site on tubulin, preventing polymerization .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of (4-Bromophenyl)(3-fluorophenyl)methanol is in medicinal chemistry . The compound has been explored for its potential as:

- Antimicrobial Agents : Its structural features allow it to interact with various biological targets, making it a valuable scaffold for drug development. Research indicates that derivatives of this compound may exhibit significant antibacterial and antifungal activities .

- Cancer Treatment : The compound's ability to inhibit specific enzymes involved in cancer progression has been studied. For instance, it has been linked to the development of HDAC4-selective protein degraders, which are crucial in cancer therapy by promoting the degradation of proteins that facilitate tumor growth .

Material Science

In material science , this compound is being investigated for:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The stability and conductivity of such compounds are essential for developing efficient electronic devices .

Biological Research

The compound serves as a significant tool in biological research , particularly in:

- Enzyme Mechanism Studies : It is utilized as a probe to study enzyme mechanisms due to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to insights into enzyme activity and regulation .

- Synthesis of Biologically Active Molecules : Researchers are using this compound as a building block for synthesizing other biologically active compounds. This versatility is crucial for developing new therapeutic agents .

Case Study 1: Antimicrobial Activity

A study conducted by Kalia et al. (2020) demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The research highlighted the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: HDAC Inhibition

In a recent investigation into HDAC inhibitors, compounds based on this compound were synthesized and evaluated for their efficacy in inhibiting HDAC4. The results indicated that these compounds could effectively reduce HDAC4 levels in Jurkat cells, suggesting their potential in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position : The meta-fluorine in the target compound (3-F) introduces greater steric and electronic asymmetry compared to the para-fluorine (4-F) in CAS 3851-47-4. This asymmetry may influence receptor binding, as seen in mAChR ligand studies where para-substituted analogs showed higher affinity .

- Molecular Weight and Solubility : The bis(3-fluorophenyl) analog (CAS 845790-81-0) has a higher molecular weight (373.21 vs. 281.08) and reduced solubility in polar solvents due to increased hydrophobicity .

Vorbereitungsmethoden

Preparation of 3-Fluorophenylmagnesium Bromide

- 3-Fluorobromobenzene or 3-fluorobenzyl bromide is treated with magnesium turnings in anhydrous ether or THF under inert atmosphere to form the Grignard reagent.

- The reaction is carefully controlled to avoid side reactions and ensure complete formation of the organomagnesium species.

Nucleophilic Addition to 4-Bromobenzaldehyde

- 4-Bromobenzaldehyde is dissolved in anhydrous THF or ether and cooled to 0 °C.

- The freshly prepared 3-fluorophenylmagnesium bromide solution is added dropwise to the aldehyde solution.

- The reaction mixture is stirred at 0 °C to room temperature for several hours to allow complete addition.

- The reaction progress can be monitored by thin-layer chromatography (TLC).

Workup and Purification

- The reaction is quenched by slow addition of saturated ammonium chloride or aqueous acid to hydrolyze the magnesium alkoxide intermediate.

- The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Alternative Organolithium Approach

An alternative method involves the use of organolithium reagents generated via lithium-halogen exchange:

- 3-Fluorobromobenzene is treated with n-butyllithium at low temperature (−78 °C) to form 3-fluorophenyllithium.

- This organolithium reagent is then reacted with 4-bromobenzaldehyde under controlled conditions to give the alcohol after hydrolysis.

This method provides high yields and is suitable for substrates sensitive to Grignard reagents.

Industrial Scale Considerations

- The industrial synthesis generally follows the same nucleophilic addition principles but employs continuous flow reactors to improve safety and scalability.

- Reaction parameters such as temperature, reagent concentration, and solvent choice are optimized for maximum yield and purity.

- Automated systems ensure consistent quality and reduce exposure to moisture and oxygen, which can degrade organometallic reagents.

Comparative Data Table of Preparation Methods

| Parameter | Grignard Method | Organolithium Method | Industrial Method |

|---|---|---|---|

| Organometallic Reagent | 3-Fluorophenylmagnesium bromide | 3-Fluorophenyllithium | Similar to lab methods, scaled-up |

| Solvent | Anhydrous diethyl ether or THF | Anhydrous THF | Optimized solvent systems |

| Temperature | 0 °C to room temperature | −78 °C to room temperature | Controlled, often lower temperatures |

| Atmosphere | Nitrogen or argon | Nitrogen or argon | Inert atmosphere, moisture-free |

| Reaction Time | Several hours | 1–2 hours | Optimized for throughput |

| Workup | Aqueous acidic quench, extraction | Aqueous acidic quench, extraction | Automated quenching and extraction |

| Yield | Typically 60–90% | Typically 80–95% | High yields (optimized) |

| Purification | Chromatography or recrystallization | Chromatography or recrystallization | Crystallization, distillation |

Research Findings and Notes

- The presence of electron-withdrawing groups such as bromine and fluorine on the aromatic rings influences the reactivity of the aldehyde and the organometallic reagent, often requiring careful temperature and reagent control to avoid side reactions.

- The Grignard reagent formation must be carefully controlled to avoid incomplete conversion or formation of side products.

- Organolithium reagents offer a more reactive alternative but require stricter temperature control.

- Hydrolysis conditions must be mild enough to avoid debromination or defluorination.

- Recent advances explore metal-free deoxygenation and alternative synthetic routes, but for this compound, the classical nucleophilic addition remains the most practical and widely used method.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Bromophenyl)(3-fluorophenyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, bromophenyl and fluorophenyl precursors are coupled via a Grignard reaction, followed by oxidation to the alcohol. Key variables include temperature (0–25°C for Grignard stability) and solvent polarity (THF or diethyl ether). Yields range from 60–85% depending on stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the structure of this compound validated post-synthesis?

- Methodological Answer : Use a combination of H/C NMR, IR, and high-resolution mass spectrometry (HRMS). For NMR, expect aromatic proton signals at δ 7.2–7.5 ppm (split due to fluorine coupling) and a hydroxymethyl resonance at δ 3.7–4.1 ppm. HRMS should confirm the molecular ion peak at m/z 294.99 [M+H]. X-ray crystallography (via SHELXL) is recommended for absolute configuration determination if chiral centers are present .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer : Asymmetric epoxidation (e.g., Sharpless conditions) followed by chiral HPLC (Chiralpak® AD-H column) resolves enantiomers. Specific rotations ([α]) for enantiomers are typically ±25–45° (c 0.1, methanol). Computational modeling (DFT or molecular docking) predicts enantiomer interactions with chiral stationary phases .

Q. What strategies address contradictory reactivity data in halogenated methanol derivatives?

- Methodological Answer : Discrepancies in bromine/fluorine substituent effects (e.g., electronic vs. steric dominance) require controlled experiments:

- Electronic Effects : Compare Hammett σ values (, ) in reaction kinetics.

- Steric Effects : Use X-ray crystallography to analyze bond angles (e.g., C-Br vs. C-F bond lengths: ~1.90 Å vs. ~1.35 Å).

Contradictions often arise from solvent polarity or competing reaction pathways, necessitating multivariate analysis .

Q. How do computational methods enhance the understanding of this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic/electrophilic sites.

- Transition States : Simulate energy barriers for oxidation pathways (e.g., alcohol → ketone).

Pair with experimental IR frequencies (±10 cm tolerance) to validate computational models .

Key Recommendations

- Structural Analysis : Prioritize SHELX for crystallography to resolve stereochemical ambiguities .

- Reaction Troubleshooting : Use DFT to deconvolute electronic/steric effects in conflicting datasets .

- Enantiomer Separation : Combine asymmetric synthesis with chiral HPLC for >95% enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.